molecular formula C14H12O3S B13029036 alpha-Methyl-3-(2-thienylcarbonyl)benzeneacetic acid CAS No. 52779-89-2

alpha-Methyl-3-(2-thienylcarbonyl)benzeneacetic acid

Cat. No.: B13029036
CAS No.: 52779-89-2
M. Wt: 260.31 g/mol
InChI Key: OKKUZOASBYWBPX-UHFFFAOYSA-N
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Description

Suprofen is a non-steroidal anti-inflammatory drug (NSAID) that was developed by Janssen Pharmaceutica. It is known for its analgesic, antipyretic, and anti-inflammatory properties. Suprofen was initially used as an oral medication but was later discontinued due to renal effects. It was subsequently used as a topical ophthalmic solution to prevent miosis during and after ophthalmic surgery .

Preparation Methods

Suprofen can be synthesized through various methods. One common method involves the use of 2-thiophenecarboxaldehyde as a substrate. The synthesis process typically includes the following steps :

    Condensation Reaction: The Gewald reaction is a common method for synthesizing thiophene derivatives, including suprofen.

    Oxidation: Tervalaldehyde is used as an oxidant in the preparation of suprofen.

    Industrial Production: Industrial production methods for suprofen involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Suprofen undergoes various chemical reactions, including:

    Oxidation: Suprofen can be oxidized using common oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Suprofen can undergo substitution reactions, particularly at the thiophene ring. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Suprofen has been extensively studied for its applications in various fields :

    Chemistry: Suprofen is used as a model compound in the study of thiophene derivatives and their chemical properties.

    Biology: In biological research, suprofen is used to study the effects of NSAIDs on cellular processes and inflammation.

    Medicine: Suprofen’s primary medical application is in ophthalmology, where it is used to prevent miosis during eye surgery.

    Industry: Suprofen and its derivatives are used in the development of new pharmaceuticals and as intermediates in chemical synthesis.

Comparison with Similar Compounds

Suprofen is structurally related to other NSAIDs such as ibuprofen, ketoprofen, and naproxen . Here are some comparisons:

    Ibuprofen: Like suprofen, ibuprofen is a non-steroidal anti-inflammatory drug that inhibits COX enzymes. ibuprofen is more commonly used for general pain relief and inflammation.

    Ketoprofen: Ketoprofen is similar to suprofen in its analgesic and anti-inflammatory properties. It is used to treat conditions such as arthritis and dysmenorrhea.

    Naproxen: Naproxen is another NSAID that is used to treat pain and inflammation. It has a longer half-life compared to suprofen, making it suitable for conditions requiring prolonged treatment.

Suprofen is unique in its specific application in ophthalmology, particularly for preventing miosis during eye surgery .

Properties

CAS No.

52779-89-2

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

IUPAC Name

2-[3-(thiophene-2-carbonyl)phenyl]propanoic acid

InChI

InChI=1S/C14H12O3S/c1-9(14(16)17)10-4-2-5-11(8-10)13(15)12-6-3-7-18-12/h2-9H,1H3,(H,16,17)

InChI Key

OKKUZOASBYWBPX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CS2)C(=O)O

Origin of Product

United States

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